[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
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Description
[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 346.467. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies have focused on the crystal structure of compounds with a similar steroidal backbone, revealing insights into their molecular conformations and interactions. For instance, the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate showcases a fused four-ring steroidal system with specific chair and envelope conformations, which are crucial for understanding the compound's chemical behavior and potential for further modification (Zhou et al., 2015).
Synthesis and Modifications
Research on the synthesis of hormone pharmaceuticals intermediates, like the 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate, highlights the importance of these compounds in developing therapeutic agents. These studies provide a foundation for synthesizing more complex steroidal structures that could have significant pharmaceutical applications (Nie et al., 2006).
Electrostatic Properties
The electrostatic properties and crystal structure of prednisolone acetate, a corticosteroid drug, have been analyzed to understand its mode of action better. This research employs sophisticated models like the ELMAM2 database for refinement, which helps in elucidating how such drugs interact at the molecular level, providing insights into their efficacy and potential side effects (Shahid et al., 2017).
Potential Biological Activities
Exploratory studies into compounds extracted from natural sources, like the phenanthrenes from Juncus effusus, reveal their potential antimicrobial activities. Such research underscores the importance of these steroidal frameworks not just in synthetic pharmaceuticals but also in identifying new bioactive compounds from nature that could serve as leads for drug development (Zhao et al., 2018).
In Vitro Metabolism and Carcinogenic Potential
In-depth studies on the metabolism of cyclopenta[a]phenanthrenes offer insights into their carcinogenic potential, highlighting the role of metabolic pathways in modulating the bioactivity of such compounds. These findings are crucial for understanding the safety profile of steroid-based drugs and their derivatives (Coombs et al., 1985).
Properties
IUPAC Name |
[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15?,16?,17?,19?,20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJNRDLUNFGNK-GGFGMKEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.